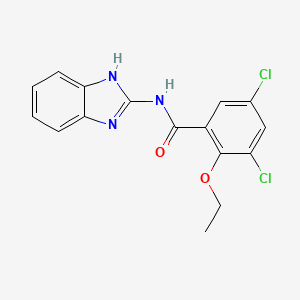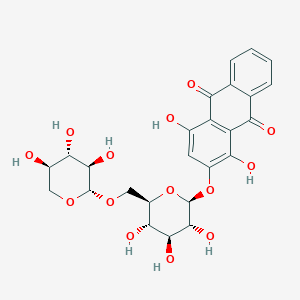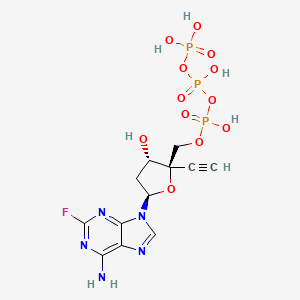
2'-Deoxy-4'-Ethynyl-2-Fluoroadenosine 5'-(Tetrahydrogen Triphosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Ethynyl-2-fluoro-2’-deoxyadenosine triphosphate (EFdA-TP) is a highly potent nucleoside reverse transcriptase inhibitor. It is primarily investigated for its efficacy in treating and preventing human immunodeficiency virus (HIV) infections. EFdA-TP works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of EFdA-TP involves multiple steps, starting from the precursor 4’-ethynyl-2-fluoro-2’-deoxyadenosine. The compound is phosphorylated to form the triphosphate derivative. The reaction conditions typically involve the use of phosphorylating agents and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of EFdA-TP follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product is purified using high-performance liquid chromatography to ensure it meets pharmaceutical standards .
化学反応の分析
Types of Reactions
EFdA-TP undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted under specific conditions.
Phosphorylation: The addition of phosphate groups to form the triphosphate derivative.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorylating agents like phosphorus oxychloride and catalysts such as imidazole. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yield .
Major Products
The major product formed from these reactions is the triphosphate derivative, EFdA-TP, which is the active form used in antiviral therapies .
科学的研究の応用
EFdA-TP has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their interactions with enzymes.
Biology: Investigated for its role in inhibiting viral replication, particularly in HIV research.
Medicine: Explored as a potential therapeutic agent for HIV treatment and prevention.
Industry: Utilized in the development of antiviral drugs and diagnostic tools
作用機序
EFdA-TP exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. It acts as a competitive substrate for deoxyadenosine triphosphate, leading to chain termination during DNA synthesis. This inhibition prevents the virus from replicating and spreading .
類似化合物との比較
Similar Compounds
- Tenofovir disoproxil fumarate
- Emtricitabine
- Lamivudine
Uniqueness
EFdA-TP is unique due to its high potency and ability to inhibit reverse transcriptase through multiple pathways. Unlike other nucleoside reverse transcriptase inhibitors, EFdA-TP can act as both an immediate and delayed chain terminator, making it highly effective against drug-resistant strains of HIV .
特性
CAS番号 |
950913-56-1 |
|---|---|
分子式 |
C12H15FN5O12P3 |
分子量 |
533.19 g/mol |
IUPAC名 |
[[(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H15FN5O12P3/c1-2-12(4-27-32(23,24)30-33(25,26)29-31(20,21)22)6(19)3-7(28-12)18-5-15-8-9(14)16-11(13)17-10(8)18/h1,5-7,19H,3-4H2,(H,23,24)(H,25,26)(H2,14,16,17)(H2,20,21,22)/t6-,7+,12+/m0/s1 |
InChIキー |
BUMPFXRZUYYODO-QRPMWFLTSA-N |
異性体SMILES |
C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
正規SMILES |
C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




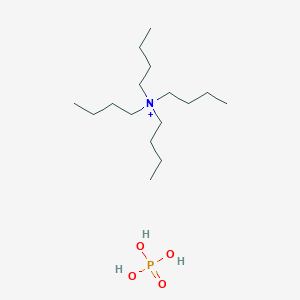

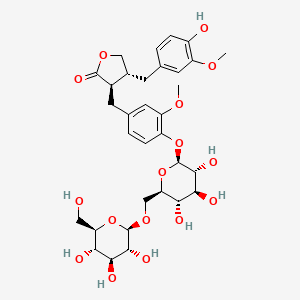
![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11937147.png)

![1-[4-Methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B11937162.png)

![(1R,5R,7S,9R,11R,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B11937174.png)
![2,2-dimethylpropyl (2R)-2-[[[(2S,3S,4S)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate](/img/structure/B11937186.png)
